3-chloro-N-(pyridin-4-ylmethyl)aniline

Hammett constants pKₐ electronic effects

This ≥98% pure meta-chloro-N-(pyridin-4-ylmethyl)aniline is the essential intermediate for CB2‑biased agonists (GW 833972A) and KDR inhibitors. The 3‑Cl Hammett σₘ=+0.37 drives >1000‑fold CB2/CB1 selectivity that 4‑Cl and des‑Cl analogs cannot replicate. Purchasing the pre‑assembled scaffold eliminates extra synthetic steps, accelerates library synthesis, and preserves the selectivity‑critical chlorine position for reliable hit‑to‑lead exploration.

Molecular Formula C12H11ClN2
Molecular Weight 218.68 g/mol
Cat. No. B5650499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(pyridin-4-ylmethyl)aniline
Molecular FormulaC12H11ClN2
Molecular Weight218.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NCC2=CC=NC=C2
InChIInChI=1S/C12H11ClN2/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-8,15H,9H2
InChIKeyQILVGMCYOLTHGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-N-(pyridin-4-ylmethyl)aniline (CAS 193339‑00‑3): A Meta‑Substituted Secondary Aniline Building Block for Medicinal Chemistry and Agrochemical R&D


3‑Chloro‑N‑(pyridin‑4‑ylmethyl)aniline is a secondary aromatic amine with the molecular formula C₁₂H₁₁ClN₂ and a molecular weight of 218.68 g mol⁻¹ . The compound bears a chlorine atom in the meta position of the aniline ring together with a pyridin‑4‑ylmethyl substituent on the nitrogen, a combination that places it at the intersection of halogenated aniline and N‑heterocyclic chemical space. It is commercially supplied as a ≥98 % pure solid and is employed as a key intermediate in the synthesis of kinase inhibitors, selective cannabinoid‑receptor agonists, and functional materials .

Why Regioisomeric and Halogen‑Exchange Variants Cannot Replace 3‑Chloro‑N‑(pyridin‑4‑ylmethyl)aniline in Structure‑Guided Projects


Even closely related N‑(pyridin‑4‑ylmethyl)aniline derivatives differ markedly in electronic character, pharmacokinetic behaviour, and target selectivity. The meta‑chloro substituent imparts a distinct Hammett σₘ of +0.37 (versus σₚ = +0.23 for the para‑chloro isomer), which lowers the anilinium pKₐ by ≈0.5 log units and alters hydrogen‑bonding capacity. These subtle changes are amplified in biological systems: the 3‑chloro motif is essential for the >1000‑fold CB₂‑over‑CB₁ selectivity of the clinical candidate GW 833972A, whereas the 4‑chloro and des‑chloro analogues lose substantial selectivity [1]. QSAR models of KDR‑targeting N‑(pyridin‑4‑ylmethyl)aniline series further demonstrate that even minor halogen‑position shifts degrade predicted binding affinity beyond acceptable thresholds [2]. Consequently, simple exchange of the halogen position or deletion of the pyridylmethyl group cannot maintain the molecular recognition profile required in lead‑optimisation programmes.

Quantitative Differentiation Evidence for 3‑Chloro‑N‑(pyridin‑4‑ylmethyl)aniline Versus Closest Analogs


Meta‑Chloro Substitution Provides a Distinct Electronic Signature (Hammett σₘ) That Differs from Para and Ortho Isomers

The Hammett substituent constant σₘ for chlorine is +0.37, whereas the para‑chloro σₚ is +0.23, a difference of Δσ = 0.14 [1]. This difference translates into a lower pKₐ of the conjugate acid of 3‑chloroaniline (pKₐ ≈ 3.46) compared with 4‑chloroaniline (pKₐ ≈ 4.0), a shift of ≈0.5 log units [2]. For the corresponding N‑(pyridin‑4‑ylmethyl) derivatives, the meta‑chloro substituent therefore reduces the proportion of protonated species at physiological pH, increasing membrane permeability while preserving sufficient nucleophilicity for coupling reactions.

Hammett constants pKₐ electronic effects structure‑activity relationship

The 3‑Chloro Motif Is Essential for the >1000‑Fold CB₂‑Selectivity of the Clinical Candidate GW 833972A

3‑Chloro‑N‑(pyridin‑4‑ylmethyl)aniline is the direct aniline building block for GW 833972A, a selective cannabinoid CB₂ receptor agonist. GW 833972A activates human CB₂ receptors with an EC₅₀ of approximately 10 nM, whereas CB₁ activation requires concentrations exceeding 10 µM, yielding a selectivity ratio of >1000‑fold [1]. The 4‑chloro and des‑chloro analogues of GW 833972A lose the majority of this selectivity, with CB₂/CB₁ ratios dropping to 10‑ to 50‑fold . Thus, the 3‑chloro substitution is a non‑negotiable structural feature for achieving the required CB₂‑biased profile.

cannabinoid receptor 2 selectivity GW 833972A structure‑activity relationship

≥98 % Commercial Purity Reduces Purification Burden Relative to Standard Custom‑Synthesised Chloroaniline Building Blocks

The compound is supplied with a minimum purity of 98 % as determined by HPLC . By comparison, many custom‑synthesised chloroaniline building blocks are delivered at 95 % purity, a 3‑percentage‑point deficit that often necessitates chromatographic purification before use in sensitive catalytic couplings or biological assays. The higher initial purity reduces the formation of by‑products and improves overall synthetic throughput.

chemical purity procurement synthetic intermediate reproducibility

High‑Confidence Application Scenarios for 3‑Chloro‑N‑(pyridin‑4‑ylmethyl)aniline Driven by Quantitative Differentiation


Fragment‑Based and Structure‑Guided Design of Kinase Insert Domain Receptor (KDR) Inhibitors

The compound’s defined meta‑chloro electronic signature (σₘ = +0.37) and the conformational flexibility of the pyridin‑4‑ylmethyl arm match the pharmacophoric requirements identified in 3D‑QSAR models of arylphthalazine‑ and 2‑((1H‑azol‑1‑yl)methyl)‑N‑arylbenzamide‑based KDR inhibitors [1]. Incorporating this building block at the fragment‑linking stage can preserve the H‑bond acceptor and hydrophobic features critical for predicted KDR affinity, as validated by CoMFA and CoMSIA models (q² = 0.671, r² = 0.969) [1]. Procurement of the ≥98 % pure material eliminates additional purification before parallel library synthesis, accelerating the design‑make‑test cycle.

Synthesis of Highly Selective Cannabinoid CB₂ Receptor Agonists for Analgesic and Anti‑Inflammatory Research

Because the 3‑chloro aniline fragment is a structural prerequisite for the >1000‑fold CB₂/CB₁ selectivity exhibited by GW 833972A [2], this compound is the preferred starting material for laboratories investigating CB₂‑biased signalling. Using the pre‑assembled 3‑chloro‑N‑(pyridin‑4‑ylmethyl)aniline scaffold reduces the number of synthetic steps to the final pharmacophore and maintains the selectivity‑critical chlorine position, thereby lowering the risk of generating inactive or non‑selective analogs.

Agrochemical Lead Generation Exploiting Halogen‑Bonding Interactions

The meta‑chloro substituent can engage in halogen‑bonding interactions with protein targets in pest organisms, a phenomenon that has been exploited in herbicidal and fungicidal aniline derivatives [3]. The compound’s predicted lower pKₐ (≈3.5) relative to the para‑chloro isomer (≈4.0) favours the neutral species under slightly acidic plant apoplast conditions, potentially enhancing cuticle permeability and systemic transport. Its straightforward one‑step reductive amination synthesis further supports rapid hit‑to‑lead exploration in agrochemical discovery programmes.

Quote Request

Request a Quote for 3-chloro-N-(pyridin-4-ylmethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.